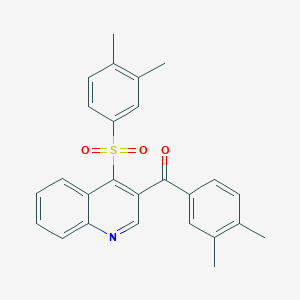

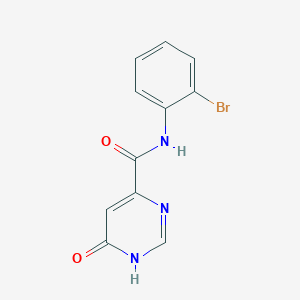

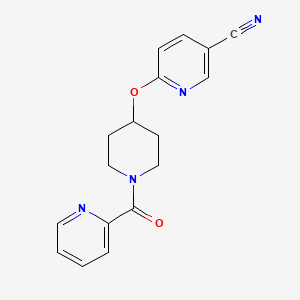

2-(苄硫基)-4-氧代-3-苯乙基-N-丙基-3,4-二氢喹唑啉-7-羧酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

This involves understanding the chemical reactions used to synthesize the compound. It includes the starting materials, reaction conditions, catalysts, and the yield of the product .Molecular Structure Analysis

Molecular structure analysis involves determining the arrangement of atoms in a molecule and the chemical bonds that hold the atoms together. It can be done using various spectroscopic methods like NMR, IR, UV-Vis, etc .Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. It includes understanding the reaction mechanism, the products formed, and the conditions under which the reaction occurs .Physical And Chemical Properties Analysis

This involves studying properties like melting point, boiling point, solubility, stability, etc. These properties can be determined using various analytical techniques .科学研究应用

合成与化学性质

研究人员已经开发了合成喹唑啉衍生物的方法,并研究了它们的化学反应,以创造具有潜在生物活性的化合物。例如,有机锂试剂和 N-酰亚胺离子环化的顺序亲碳加成已被用于提供取代的异喹啉酮,为获得异喹啉核提供了一种通用的方法 (Collado 等人,1997 年)。此外,对 N-苄基-4-氧代-1,4-二氢喹啉-3-甲酰胺的 N-乙基化反应的区域选择性的研究提供了对这些化合物的酸碱行为和反应路径的见解,突出了 4-氧代喹啉衍生物的合成多功能性 (Batalha 等人,2019 年)。

生物活性

喹唑啉衍生物的生物活性已被广泛研究。例如,某些取代了苯并噻吩的喹唑啉酮类似物表现出良好的抗结核和抗菌活性,展示了它们对感染性疾病的治疗潜力 (Rao & Subramaniam,2015 年)。类似地,3-氯-N-(4-氧代-2-芳基喹唑啉-3(4H)-基)-1-苯并噻吩-2-甲酰胺类似物的合成及其对各种细菌菌株的体外抗菌活性的评估揭示了进一步抗菌药物开发的有希望的线索 (Desai、Dodiya 和 Shihora,2011 年)。

作用机制

Target of Action

The compound, also known as 2-(benzylthio)-4-oxo-3-phenethyl-N-propyl-3,4-dihydroquinazoline-7-carboxamide, is a derivative of 2-phenethylamines . 2-Phenethylamines are known to interact with various receptors, including adrenoceptors, carbonyl anhydrase, dopamine receptor, DAT, 5-HT, MAO, PPAR, sigma receptors, and TAAR1 . These receptors play crucial roles in various physiological processes, including voluntary movement, stress, and mood regulation .

Mode of Action

In the brain, 2-phenethylamines regulate monoamine neurotransmission by binding to trace amine-associated receptor 1 (TAAR1) and inhibiting vesicular monoamine transporter 2 (VMAT2) in monoamine neurons . This interaction results in changes in neurotransmitter levels, which can affect various physiological processes .

Biochemical Pathways

The compound is likely to affect the Ehrlich pathway, a biochemical pathway involved in the synthesis of 2-phenylethanol . This pathway involves the conversion of L-phenylalanine to 2-phenylethanol, a process that can be influenced by various factors, including the availability of L-phenylalanine and the activity of the enzymes involved .

Result of Action

The molecular and cellular effects of the compound’s action would depend on its specific targets and the changes induced by its interaction with these targets. Given its similarity to 2-phenethylamines, it may have effects on neurotransmission, potentially influencing mood and behavior .

Action Environment

Environmental factors can influence the compound’s action, efficacy, and stability. For instance, the availability of precursor molecules (such as L-phenylalanine for the Ehrlich pathway) can affect the compound’s synthesis . Additionally, factors such as pH and temperature can influence the activity of the enzymes involved in its metabolism .

安全和危害

属性

IUPAC Name |

2-benzylsulfanyl-4-oxo-3-(2-phenylethyl)-N-propylquinazoline-7-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H27N3O2S/c1-2-16-28-25(31)22-13-14-23-24(18-22)29-27(33-19-21-11-7-4-8-12-21)30(26(23)32)17-15-20-9-5-3-6-10-20/h3-14,18H,2,15-17,19H2,1H3,(H,28,31) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWVYVFCWTPDNHP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC(=O)C1=CC2=C(C=C1)C(=O)N(C(=N2)SCC3=CC=CC=C3)CCC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H27N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

457.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(4-((4-Fluoro-3-methylphenyl)sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)(4-(trifluoromethyl)phenyl)methanone](/img/structure/B2769335.png)

![N-[4-(2-thienyl)-2-pyrimidinyl]thiourea](/img/structure/B2769337.png)

![Ethyl 2-{[([1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-ylsulfanyl)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2769339.png)

![(E)-ethyl 2-((4-butoxybenzoyl)imino)-1-butyl-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2769342.png)

![(5Z)-3-[2-(4-hydroxyphenyl)ethyl]-5-(1H-indol-3-ylmethylidene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B2769352.png)

![2-[(2-Nitro-4-{[3-(trifluoromethyl)phenyl]sulfamoyl}phenyl)sulfanyl]acetic acid](/img/structure/B2769353.png)